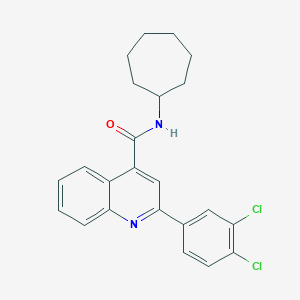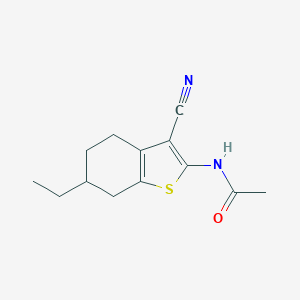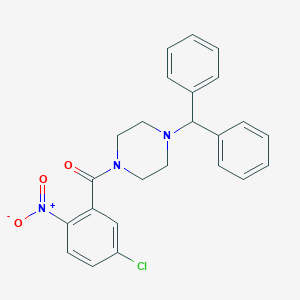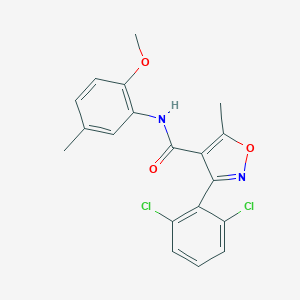![molecular formula C24H21N7OS B332042 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B332042.png)
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound that features a combination of benzotriazole, triazole, and naphthalene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and triazole intermediates, followed by their coupling with the naphthalene derivative.
Preparation of Benzotriazole Intermediate: Benzotriazole is synthesized by the reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Preparation of Triazole Intermediate: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The benzotriazole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, UV filters, or components in photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole and triazole rings can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar properties, such as corrosion inhibition and biological activity.
Triazole Derivatives: Compounds with triazole rings are known for their antifungal and antimicrobial properties.
Naphthalene Derivatives: These compounds are used in various industrial applications, including dyes and pharmaceuticals.
Uniqueness
The uniqueness of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide lies in its combination of three distinct moieties, each contributing to its overall properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H21N7OS |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H21N7OS/c1-2-14-30-22(15-31-21-13-6-5-11-20(21)26-29-31)27-28-24(30)33-16-23(32)25-19-12-7-9-17-8-3-4-10-18(17)19/h2-13H,1,14-16H2,(H,25,32) |
Clé InChI |
OKMREVODULMODP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5N=N4 |
SMILES canonique |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5N=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(TERT-BUTYL) 2-ETHYL 3-METHYL-5-[({5-[(2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE](/img/structure/B331959.png)
![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B331961.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B331963.png)
![2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[6-(TERT-BUTYL)-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ACETAMIDE](/img/structure/B331964.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B331966.png)

![5-(4-bromophenyl)-3-chloro-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B331972.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B331973.png)

![Dimethyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B331978.png)
![10-benzoyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331980.png)


![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331984.png)
